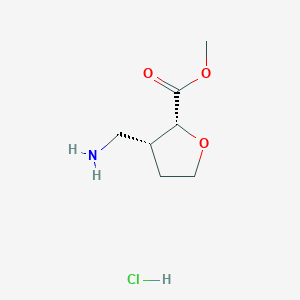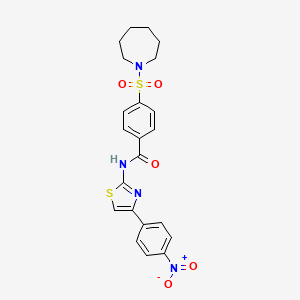![molecular formula C12H15N5O B2500122 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097867-41-7](/img/structure/B2500122.png)
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core . This core is a nitrogen-containing heterocycle, which is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is known to exhibit promising pharmacological properties . These structures are versatile drug-like fragments that have drawn much attention as pharmacophores .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized via various chemical reactions . For example, a green synthesis method involving microwave-assisted and grinding techniques has been used to synthesize new derivatives of heterocyclic bearing pyrazole moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by various factors . For example, the presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compounds may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Techniques
Studies have demonstrated innovative synthetic routes to create heterocyclic compounds with complex structures. For example, the work by Zhang et al. (2008) outlines the synthesis of pyrazolo[4,3-d]pyrimidine-5,7-diones through thermolysis and catalyzed transformations, showcasing the versatility of these compounds in synthetic chemistry (Zhang et al., 2008).
Biological Activities and Applications
Research into pyrimidine and pyrazole derivatives has revealed their potential in biological applications, including antimicrobial and anticancer activities. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, highlighting the intersection of heterocyclic chemistry with pharmacology and biochemistry (Deohate & Palaspagar, 2020).
Structural and Mechanistic Insights
The synthesis and study of azabicyclo[3.2.0]heptan-7-ones from pyrrole, as detailed by Gilchrist, Lemos, and Ottaway (1997), provide insight into the structural and mechanistic aspects of creating bicyclic frameworks, which are crucial for the development of new pharmacophores (Gilchrist, Lemos, & Ottaway, 1997).
Safety And Hazards
While specific safety and hazard information for “5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is not available, it’s important to note that pyrazole derivatives have partially harmful effects on the environment and humans, and there are requirements for converting them into safe and useful products .
Direcciones Futuras
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives are promising. These compounds are considered as new candidates for further optimization as anticancer agents . Moreover, new strategies for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives are being developed to improve the processes and yield .
Propiedades
IUPAC Name |
5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJHRGUUXHZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)


![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
